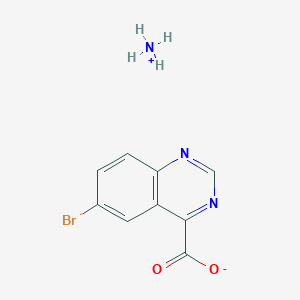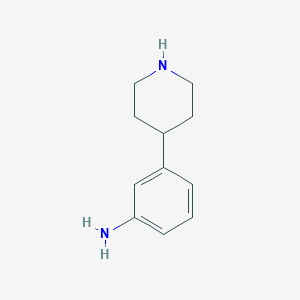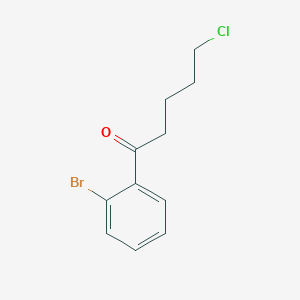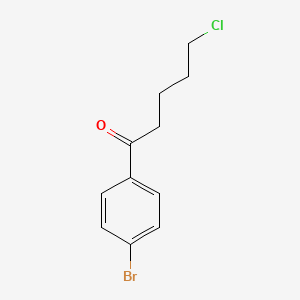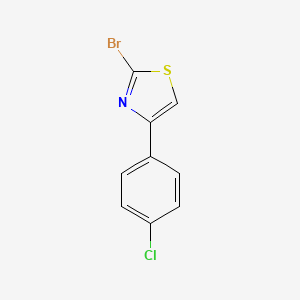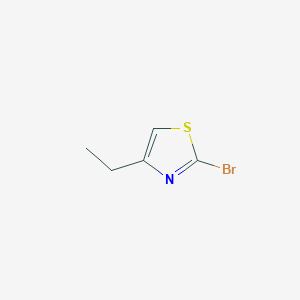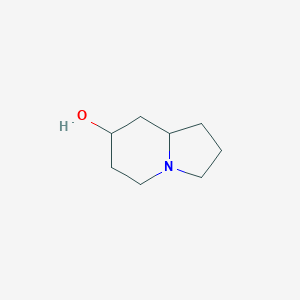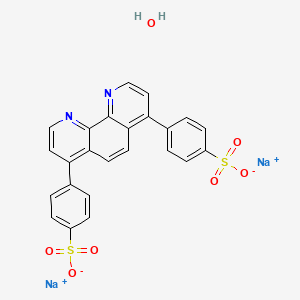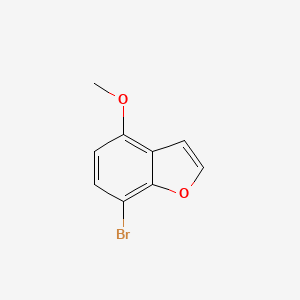
7-Bromo-4-metoxi-1-benzofurano
Descripción general
Descripción
7-Bromo-4-methoxy-1-benzofuran is a chemical compound with the molecular formula C9H7BrO2 It is a derivative of benzofuran, a heterocyclic compound that contains a fused benzene and furan ring
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
Target of Action
Benzofuran compounds, in general, have been shown to interact with a wide range of biological targets due to their versatile and unique physicochemical properties .
Mode of Action
Benzofuran derivatives have been reported to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The interaction of these compounds with their targets often results in significant changes in cellular processes, although the exact mechanisms can vary widely depending on the specific compound and target .
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The compound’s molecular weight is 22706 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Benzofuran derivatives have been reported to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Action Environment
Like all chemical compounds, its activity and stability could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
Análisis Bioquímico
Biochemical Properties
7-Bromo-4-methoxy-1-benzofuran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to exhibit antimicrobial, anticancer, and anti-inflammatory activities . The interactions of 7-Bromo-4-methoxy-1-benzofuran with these biomolecules are primarily through binding interactions, which can inhibit or activate specific biochemical pathways.
Cellular Effects
The effects of 7-Bromo-4-methoxy-1-benzofuran on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have been found to enhance insulin sensitivity and exhibit anticancer activity against human ovarian cancer cell lines . These effects are mediated through the compound’s ability to interact with cellular receptors and enzymes, leading to changes in cellular behavior.
Molecular Mechanism
The molecular mechanism of action of 7-Bromo-4-methoxy-1-benzofuran involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, benzofuran derivatives have been shown to inhibit topoisomerase I and sigma receptors, which are crucial for DNA replication and cell proliferation . These interactions result in the modulation of various biochemical pathways, contributing to the compound’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo-4-methoxy-1-benzofuran can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can maintain their biological activity over extended periods, making them suitable for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of 7-Bromo-4-methoxy-1-benzofuran vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, benzofuran derivatives have been shown to enhance cognitive functions in animal models at specific dosages . Excessive dosages can result in toxicity, highlighting the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
7-Bromo-4-methoxy-1-benzofuran is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Benzofuran derivatives have been shown to influence metabolic flux and metabolite levels, contributing to their therapeutic effects . Understanding the metabolic pathways of 7-Bromo-4-methoxy-1-benzofuran is crucial for optimizing its pharmacokinetic properties and therapeutic efficacy.
Transport and Distribution
The transport and distribution of 7-Bromo-4-methoxy-1-benzofuran within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions determine the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 7-Bromo-4-methoxy-1-benzofuran is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and therapeutic effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-methoxy-1-benzofuran typically involves the bromination of 4-methoxybenzofuran. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzofuran ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position.
Industrial Production Methods: Industrial production of 7-Bromo-4-methoxy-1-benzofuran may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Types of Reactions:
Substitution Reactions: 7-Bromo-4-methoxy-1-benzofuran can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 4-methoxybenzofuran.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed:
- Substituted benzofuran derivatives with various functional groups replacing the bromine atom.
- Oxidized products such as 4-methoxybenzofuran-7-carboxylic acid.
- Reduced products like 4-methoxybenzofuran.
Comparación Con Compuestos Similares
4-Methoxybenzofuran: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
7-Bromo-1-benzofuran: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
7-Bromo-4-hydroxy-1-benzofuran:
Uniqueness: 7-Bromo-4-methoxy-1-benzofuran is unique due to the combined presence of both the bromine atom and methoxy group, which confer distinct chemical reactivity and potential for diverse applications. Its specific substitution pattern allows for targeted modifications and functionalization, making it a valuable compound in synthetic chemistry and drug discovery.
Propiedades
IUPAC Name |
7-bromo-4-methoxy-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c1-11-8-3-2-7(10)9-6(8)4-5-12-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVOAENFWKIPLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=COC2=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622878 | |
| Record name | 7-Bromo-4-methoxy-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286836-01-9 | |
| Record name | 7-Bromo-4-methoxy-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


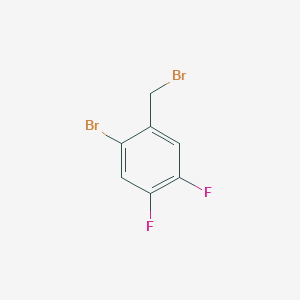
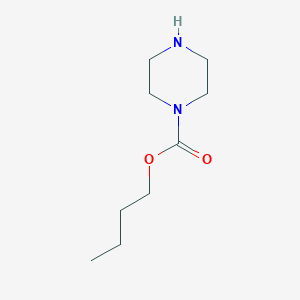
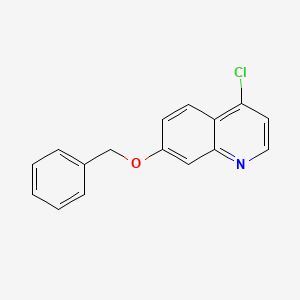
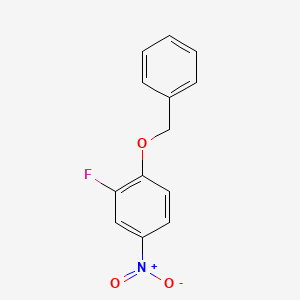
![6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1291565.png)
![6-Bromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1291569.png)
